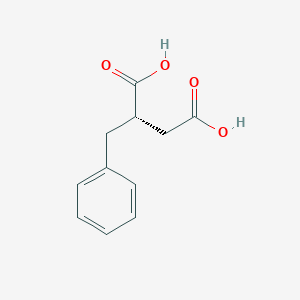

(S)-2-benzylsuccinic acid

Description

Properties

IUPAC Name |

(2S)-2-benzylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOFKXZQQDSVFH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2050405 | |

| Record name | (2S)-2-benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2050405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-2-Benzylsuccinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3972-36-9, 884-33-3 | |

| Record name | (2S)-2-(Phenylmethyl)butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-benzylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2050405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2-(phenylmethyl)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Benzylsuccinic acid, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNQ8V6JSJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-2-Benzylsuccinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-2-Benzylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Benzylsuccinic acid is a dicarboxylic acid that has garnered significant attention in the fields of medicinal chemistry and materials science. Its chiral nature and dicarboxylate functionality make it a valuable building block for the synthesis of complex molecules, particularly as an intermediate in the production of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance as an enzyme inhibitor.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 3972-36-9 | [1] |

| IUPAC Name | (2S)-2-benzylbutanedioic acid | [1] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 164.0 to 168.0 °C | [2] |

| Boiling Point (Predicted) | 331.4 ± 22.0 °C | [2] |

| Density (Predicted) | 1.290 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.97 ± 0.10 | [2] |

Solubility

| Solvent | Solubility | Notes | Reference |

| DMSO | 41 mg/mL (196.92 mM) | Sonication is recommended | [3] |

| In Vivo Formulation | 4 mg/mL (19.21 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

| Frequency | Solvent | pH | Chemical Shifts (ppm) and Intensities | Reference |

| 500 MHz | Water | 7.00 | 7.36-7.25 (m, 5H, Ar-H), 2.94-2.77 (m, 3H), 2.52-2.30 (m, 2H) | [1] |

¹³C NMR Spectroscopy (HSQC)

| Frequency | Solvent | pH | Chemical Shifts (ppm) (F2:F1) | Reference |

| 500 MHz | Water | 7.00 | 130.72:7.24, 127.56:7.18, 52.15:2.79, 40.37:2.28 | [1] |

Mass Spectrometry

| Technique | Precursor Adduct | Collision Energy | m/z Fragments | Reference |

| LC-ESI-QQ | [M-H]⁻ | 10 V | 207.2, 163.2, 189.1, 171, 142.9 | [4] |

Experimental Protocols

Synthesis of this compound from L-Phenylalanine

This method is noted for being a clean and efficient process.[4]

Materials:

-

L-Phenylalanine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

-

Sulfuric acid (H₂SO₄)

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Diazotization of L-Phenylalanine: L-Phenylalanine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Hydrolysis: The diazonium salt is then hydrolyzed by warming the solution, which results in the formation of (S)-3-phenyl-2-hydroxypropanoic acid.

-

Esterification: The resulting acid is esterified, typically using ethanol and a catalytic amount of sulfuric acid under reflux, to yield ethyl (S)-3-phenyl-2-hydroxypropanoate.

-

Conversion to a Leaving Group: The hydroxyl group is converted to a better leaving group, for example, by reaction with thionyl chloride to form the corresponding chloro derivative.

-

Malonic Ester Synthesis: The ester is then used to alkylate diethyl malonate in the presence of a base such as sodium ethoxide.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed using a strong base like sodium hydroxide, followed by acidification and heating to induce decarboxylation, yielding racemic 2-benzylsuccinic acid.

-

Chiral Resolution: The racemic mixture is then resolved to isolate the (S)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral amine, such as (R)-α-phenylethylamine.[5] The diastereomers are separated by fractional crystallization, and the desired this compound is recovered by acidification.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.[6][7]

Materials:

-

Crude this compound

-

Suitable solvent (e.g., hot water, ethanol/water mixture)[6][7]

-

Erlenmeyer flask

-

Hot plate

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Ice bath

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of this compound should form.

-

Cooling: To maximize the yield, cool the flask in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is used to determine the enantiomeric purity of this compound.[1]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)[8]

-

UV detector

Typical Conditions:

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is commonly used for normal-phase chromatography. For acidic compounds, a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often added.[8] For reversed-phase, a buffered aqueous solution with an organic modifier like acetonitrile can be used.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

Procedure:

-

Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

-

Inject a solution of the this compound sample.

-

Monitor the elution of the enantiomers using the UV detector. The retention times of the (R)- and (S)-enantiomers will differ.

-

Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.

Biological Activity and Signaling Pathways

This compound is a known competitive inhibitor of carboxypeptidase A (CPA) and is also implicated in the inhibition of Nna1 (also known as cytosolic carboxypeptidase 1, CCP1).[9][10]

Inhibition of Carboxypeptidase A

Carboxypeptidase A is a zinc-containing metalloprotease that cleaves the C-terminal amino acid from a peptide chain. This compound acts as a competitive inhibitor by binding to the active site of the enzyme, preventing the substrate from binding.[9]

The inhibition constant (Ki) for the (S)-enantiomer has been reported to be 17 µM, which is significantly higher than that of the (R)-enantiomer (0.15 µM), indicating that the (R)-enantiomer is a more potent inhibitor of CPA.[11]

The general mechanism of carboxypeptidase A involves the coordination of the substrate's C-terminal carboxylate to the active site zinc ion and interaction with other key amino acid residues. This compound mimics the substrate's binding mode.

References

- 1. Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes [bio-protocol.org]

- 3. The carboxypeptidase-like substrate-binding site in Nna1 is essential for the rescue of the Purkinje cell degeneration (pcd) phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105418401A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. famu.edu [famu.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-benzylsuccinic acid

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core physicochemical properties of (S)-2-benzylsuccinic acid. This chiral building block is a key intermediate in the synthesis of various pharmaceuticals, including enzyme inhibitors and the hypoglycemic agent KAD-1229.[1][2] Understanding its physical and chemical characteristics is paramount for its effective application in research and development.

Chemical Identity and Structure

This compound, with the IUPAC name (2S)-2-benzylbutanedioic acid, is a dicarboxylic acid featuring a chiral center.[3] Its structure is fundamental to its utility in asymmetric synthesis.

-

Canonical SMILES : C1=CC=C(C=C1)C--INVALID-LINK--C(=O)O[6]

-

InChI Key : GTOFKXZQQDSVFH-VIFPVBQESA-N[4]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound. Data is compiled from various sources, and predicted values are noted where experimental data is unavailable.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Physical Form | White to almost white powder/crystal | [4] |

| Melting Point | 164.0 to 168.0 °C | [4] |

| Boiling Point | 331.4 ± 22.0 °C (Predicted) | [4][5] |

| Density | 1.290 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.97 ± 0.10 (Predicted) | [4] |

| Storage | Room temperature, sealed in dry conditions | [4][5] |

Table 2: Solubility Data Note: Specific solubility data for the (S)-enantiomer in aqueous solutions is not readily available. The data below pertains to the racemic mixture (DL-2-Benzylsuccinic acid).

| Solvent | Concentration | Notes |

| DMSO | 41 mg/mL (196.92 mM) | Sonication is recommended[7] |

| In Vivo Formulation | 4 mg/mL (19.21 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication recommended.[7] |

Experimental Protocols

The determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments applicable to this compound.

The melting point is a crucial indicator of purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Protocol:

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.[8]

-

Loading the Capillary : Jab the open end of a capillary tube into the sample pile. Tap the sealed end on a hard surface to pack the solid into the bottom, achieving a sample height of 2-3 mm.[9]

-

Apparatus Setup : Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp).[10]

-

Measurement :

-

Conduct a rapid initial heating to determine an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat again, slowing the rate to approximately 1-2°C per minute as the temperature approaches the estimated melting point.[9]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

-

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[11][12]

Protocol:

-

Sample Preparation : Add an excess amount of this compound to a vial containing the desired aqueous solvent (e.g., phosphate-buffered saline, PBS).[11][13] The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration : Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C).[11][14] Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[13][14]

-

Phase Separation : Separate the undissolved solid from the saturated solution. This is typically achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., 0.45 µm pore size).[13][15]

-

Concentration Analysis : Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. Common analytical methods include High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, using a pre-established calibration curve.[13][15]

References

- 1. This compound | 3972-36-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H12O4 | CID 446168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3972-36-9 [amp.chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. (R)-2-Benzylsuccinic acid | C11H12O4 | CID 444797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Benzylsuccinic acid | Carboxypeptidase | TargetMol [targetmol.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

(S)-2-Benzylsuccinic Acid: A Technical Overview for Researchers

(S)-2-benzylsuccinic acid is a dicarboxylic acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its stereospecific structure makes it a valuable chiral building block for the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth look at the molecular properties, relevant experimental protocols, and the mechanism of action of this compound, with a focus on its role as an enzyme inhibitor.

Core Molecular and Physical Properties

This compound is characterized by the following molecular and physical properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Melting Point | 164.0 to 168.0 °C |

| Boiling Point | 331.4±22.0 °C (Predicted) |

| Density | 1.290±0.06 g/cm³ (Predicted) |

| CAS Number | 3972-36-9 |

Mechanism of Action: Inhibition of Carboxypeptidase A

This compound is a known inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloprotease that plays a crucial role in digestion and other physiological processes by cleaving C-terminal amino acids from peptides and proteins. The inhibitory action of this compound is competitive, meaning it binds to the active site of the enzyme, preventing the substrate from binding.

The catalytic mechanism of carboxypeptidase A involves a zinc ion (Zn²⁺) at its active site, which coordinates with the carbonyl group of the peptide bond to be cleaved and a water molecule. The enzyme's active site residues, such as Glu-270, facilitate the hydrolysis of the peptide bond. This compound mimics the structure of the peptide substrate's C-terminal end, allowing it to bind tightly to the active site. The carboxyl groups of the inhibitor are thought to interact with the zinc ion and other key residues in the active site, thereby blocking the enzyme's catalytic activity.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the asymmetric alkylation of N-acylsultams, which serves as a key step in producing this chiral intermediate. Another approach involves the resolution of a racemic mixture of 2-benzylsuccinic acid. One documented method utilizes (R)-α-phenylethylamine to selectively crystallize the desired (S)-enantiomer from an ethanolic solution. The process generally involves the following steps:

-

Salt Formation: A racemic mixture of 2-benzylsuccinic acid is dissolved in ethanol, and (R)-α-phenylethylamine is added to form diastereomeric salts.

-

Fractional Crystallization: The solution is concentrated under reduced pressure, leading to the precipitation of the less soluble diastereomeric salt, which is enriched in the (S)-enantiomer of 2-benzylsuccinic acid.

-

Isolation and Purification: The crystals are collected by filtration. The purified salt is then treated with a strong acid to release the free this compound.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent.

-

Final Product: The organic solvent is removed to yield the purified this compound.

In Vivo Evaluation of Carboxypeptidase A Inhibition

To assess the inhibitory effect of this compound on carboxypeptidase A in a biological system, an in vivo animal model can be employed. For instance, in a mouse model of neuropathic pain, the following experimental workflow can be utilized:

-

Animal Model: A spared nerve injury (SNI) model can be surgically induced in mice to create a state of hypersensitivity.

-

Drug Administration: this compound is administered to the mice, typically orally (p.o.) through drinking water, at a specified dosage (e.g., 200 mg/kg/day). Administration usually begins a few days prior to the surgery and continues for the duration of the experiment.

-

Behavioral Testing: The effect of the inhibitor on pain perception is assessed through behavioral tests, such as measuring the response to cold (cold allodynia) and mechanical stimuli (mechanical hyperalgesia).

-

Biochemical Analysis: After the behavioral assessment, tissue samples (e.g., spinal cord) are collected to measure the activity of carboxypeptidase A. This is done to confirm that the observed behavioral changes are associated with the inhibition of the target enzyme.

Spectroscopic Profile of (S)-2-Benzylsuccinic Acid: A Technical Guide to 1H NMR Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-2-benzylsuccinic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectral data, experimental protocols, and a logical workflow for data acquisition and analysis.

¹H NMR Spectroscopic Data

The following table summarizes the quantitative ¹H NMR data for this compound. The data has been compiled and interpreted based on available experimental spectra and predictive analysis.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Predicted Coupling Constant (J) [Hz] |

| H-2 | ~3.15 | Multiplet | 1H | J(H2, H3a) ≈ 8.0, J(H2, H3b) ≈ 6.0, J(H2, H4) ≈ 8.0 |

| H-3a, H-3b | ~2.65 | Multiplet | 2H | J(H3a, H3b) ≈ 16.0, J(H3a, H2) ≈ 8.0, J(H3b, H2) ≈ 6.0 |

| H-4 | ~2.90 | Multiplet | 2H | J(H4a, H4b) ≈ 14.0, J(H4, H2) ≈ 8.0 |

| Aromatic (H-6, H-7, H-8) | 7.20 - 7.40 | Multiplet | 5H | - |

| Carboxylic Acid (2x -COOH) | > 10.0 | Broad Singlet | 2H | - |

Experimental Protocol: ¹H NMR Spectroscopy of this compound

This section outlines a standard protocol for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts, particularly for the exchangeable carboxylic acid protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a proton resonance frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

The instrument should be properly tuned and shimmed to optimize magnetic field homogeneity.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended for good resolution.

-

Temperature: The experiment is typically performed at room temperature (298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants for detailed structural elucidation.

Logical Workflow for ¹H NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in ¹H NMR spectroscopy.

Caption: Workflow for ¹H NMR Spectroscopy.

Unveiling the Solid-State Architecture of (S)-2-Benzylsuccinic Acid: A Crystallographic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (S)-2-benzylsuccinic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. A comprehensive understanding of its solid-state properties, including molecular conformation and intermolecular interactions, is paramount for controlling crystallization processes, ensuring purity, and optimizing drug formulation. This document summarizes the key crystallographic data, details the experimental methodologies for its determination, and presents visual representations of its structural characteristics and the workflow for its analysis.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁, with one molecule in the asymmetric unit.[1] A summary of the key crystallographic data is presented in Table 1. An alternative crystallization has been reported in the orthorhombic space group P2₁2₁2₁.[1] The crystallographic details for both forms are provided for a comprehensive overview.

Table 1: Crystallographic Data for this compound

| Parameter | Value (Pna2₁ Space Group)[1] | Value (P2₁2₁2₁ Space Group)[1] |

| Chemical Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |

| Formula Weight | 208.21 | 208.21 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ (No. 33) | P2₁2₁2₁ (No. 19) |

| a (Å) | 18.9628(4) | 9.960(2) |

| b (Å) | 5.58910(10) | 9.960(2) |

| c (Å) | 9.6527(2) | 10.967(2) |

| V (ų) | 1023.04(4) | 1083.9(4) |

| Z | 4 | 4 |

| Temperature (K) | 297 | 293(2) |

| Rgt(F) | 0.0308 | 0.0505 |

| wRref(F²) | 0.0849 | 0.1861 |

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the synthesis, crystallization, and structural determination of this compound.

Synthesis of this compound

This compound can be synthesized through various methods. One common and efficient approach involves the asymmetric alkylation of an N-acylsultam.[1] Another established method is the preparation from L-phenylalanine, which is regarded as a clean and convenient process.[1] A typical synthetic protocol is as follows:

-

Preparation of the Chiral Auxiliary: The process often starts with the condensation of a chiral auxiliary, such as D-(-)-camphorsultam, with a suitable acyl chloride (e.g., 3-phenylpropionyl chloride) to form an N-acylsultam.

-

Enolate Formation and Alkylation: The N-acylsultam is then treated with a strong base, like sodium amide, to generate a chiral enolate. This enolate subsequently undergoes alkylation with a reagent such as tert-butyl bromoacetate.

-

Hydrolysis: The final step involves the cleavage of the ester and the chiral auxiliary, typically through saponification with lithium hydroxide and hydrogen peroxide, to yield this compound with high optical purity.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent. For this compound, colorless crystals can be grown from a solution in an appropriate solvent system. One method involves dissolving the synthesized compound in hot ethanol, followed by cooling. The solid can then be isolated by the addition of aqueous HCl and further cooling.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

-

Data Collection: A suitable single crystal of this compound is mounted on a diffractometer, such as a Rigaku R-AXIS RAPID, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data is collected at a controlled temperature (e.g., 297 K or 293 K) using ω scans.

-

Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved using direct methods. The refinement of the structure is performed using software such as SHELXL.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions and refined using a riding model. The hydrogen atoms of the carboxylic acid groups are typically located in a difference Fourier map and refined with constraints on the O-H bond lengths.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key structural features of this compound in the solid state.

The crystal packing of this compound is stabilized by intermolecular hydrogen bonds. The carboxylic acid moieties of adjacent molecules interact, forming a hydrogen-bonded network.[1]

References

The In-Depth Mechanism of (S)-2-Benzylsuccinic Acid Inhibition of Carboxypeptidase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (S)-2-benzylsuccinic acid as a competitive inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloprotease. This document details the molecular interactions governing the inhibitory activity, presents quantitative inhibition data, and outlines the experimental protocols for determining inhibitor potency.

Introduction to Carboxypeptidase A and its Inhibition

Carboxypeptidase A is a digestive enzyme that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, preferentially cleaving residues with aromatic or bulky aliphatic side chains. The active site of CPA contains a catalytic zinc ion (Zn²⁺) coordinated by amino acid residues and a water molecule. This zinc ion plays a crucial role in catalysis by activating the bound water molecule for nucleophilic attack on the scissile peptide bond.

This compound is a potent competitive inhibitor of carboxypeptidase A. Its structure mimics the transition state of the substrate during hydrolysis, allowing it to bind tightly to the active site and block the entry of the natural substrate. Understanding the precise mechanism of this inhibition is vital for the rational design of novel therapeutic agents targeting this class of enzymes.

Mechanism of Action: Binding of this compound to the Carboxypeptidase A Active Site

The inhibitory action of this compound is rooted in its ability to effectively occupy the active site of carboxypeptidase A, preventing the binding and subsequent hydrolysis of the enzyme's natural substrates. As a competitive inhibitor, it vies for the same binding site as the substrate.

The binding mode of this compound can be inferred from the crystal structure of carboxypeptidase A in complex with the closely related inhibitor, L-benzylsuccinate (PDB ID: 1CBX)[1]. The key interactions are as follows:

-

Coordination with the Catalytic Zinc Ion: One of the carboxylate groups of the inhibitor directly coordinates with the active site Zn²⁺ ion, displacing the catalytically essential water molecule. This interaction is a cornerstone of its inhibitory potency.

-

Interaction with the S1' Specificity Pocket: The benzyl group of the inhibitor inserts into the S1' hydrophobic pocket of the enzyme. This pocket is responsible for recognizing the C-terminal residue of the substrate, and the benzyl moiety of the inhibitor effectively mimics an aromatic side chain, such as phenylalanine or tyrosine.

-

Hydrogen Bonding and Salt Bridges: The second carboxylate group of this compound forms crucial hydrogen bonds and salt bridges with key active site residues. These include interactions with the guanidinium group of Arg145 and the hydroxyl group of Tyr248 . These interactions further stabilize the enzyme-inhibitor complex.

These multiple points of contact result in a high-affinity interaction that effectively sequesters the enzyme in an inactive state.

Quantitative Inhibition Data

| Inhibitor (2-benzyl-2-methylsuccinic acid) | Ki (µM) |

| (R)-enantiomer | 0.15[2] |

| (S)-enantiomer | 17[2] |

| Racemic mixture | 0.28[2] |

Experimental Protocols

The determination of the inhibition constant (Ki) for a competitive inhibitor like this compound is crucial for its characterization. Below is a detailed methodology for a typical enzyme inhibition assay.

Materials and Reagents

-

Bovine pancreatic carboxypeptidase A

-

Substrate: N-(p-Methoxy-phenylazoformyl)-L-phenylalanine (or other suitable chromogenic substrate)

-

Inhibitor: this compound

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM)

-

96-well microplate

-

Microplate reader capable of kinetic measurements

Assay Procedure for Ki Determination

This protocol is adapted from a 96-well plate colorimetric assay for determining the Ki of (±)-2-benzylsuccinic acid[3].

-

Preparation of Reagents:

-

Prepare a stock solution of carboxypeptidase A in cold, deionized water.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of this compound in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

To the wells of a 96-well plate, add a fixed amount of carboxypeptidase A solution.

-

Add varying concentrations of the inhibitor, this compound, to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.

-

Immediately begin monitoring the change in absorbance over time at the appropriate wavelength for the chosen substrate.

-

-

Data Analysis:

-

Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

-

To determine the mode of inhibition and calculate the Ki value, perform the assay with multiple substrate concentrations for each inhibitor concentration.

-

Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]). For a competitive inhibitor, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

-

The Ki can be calculated from the following equation for competitive inhibition:

-

Km(app) = Km (1 + [I]/Ki)

-

Where Km(app) is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

-

-

Visualizations

Inhibitory Mechanism of this compound

Caption: Binding interactions of this compound with the active site of carboxypeptidase A.

Experimental Workflow for Ki Determination

Caption: Workflow for the experimental determination of the inhibition constant (Ki).

Competitive Inhibition Logical Relationship

Caption: Logical diagram illustrating the principle of competitive inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoselective Biological Activity of 2-Benzylsuccinic Acid Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the enantiomers of 2-benzylsuccinic acid, with a primary focus on their differential inhibition of key enzymes. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated molecular pathways and experimental workflows.

Introduction

2-Benzylsuccinic acid is a dicarboxylic acid that exists as two stereoisomers, (S)-2-benzylsuccinic acid and (R)-2-benzylsuccinic acid. These enantiomers exhibit distinct biological activities, a crucial consideration in drug design and development. The primary targets of these compounds are metalloenzymes, particularly carboxypeptidase A (CPA) and the cytosolic carboxypeptidase Nna1. The stereochemistry at the chiral center of 2-benzylsuccinic acid dictates the potency and nature of these interactions.

Quantitative Inhibitory Data

| Compound | Enantiomer | Target Enzyme | Inhibition Constant (Ki) |

| 2-Benzyl-2-methylsuccinic acid | Racemic | Carboxypeptidase A | 0.28 µM[1] |

| 2-Benzyl-2-methylsuccinic acid | (R) | Carboxypeptidase A | 0.15 µM[1] |

| 2-Benzyl-2-methylsuccinic acid | (S) | Carboxypeptidase A | 17 µM[1] |

| 2-Benzylsuccinic acid | Racemic | Nna1 | ~95% inhibition at 10 mM |

Experimental Protocols

The determination of the inhibitory activity of 2-benzylsuccinic acid enantiomers on carboxypeptidase A can be performed using a continuous spectrophotometric rate determination assay.

Principle

The activity of carboxypeptidase A is monitored by measuring the rate of hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine. The inhibitor, 2-benzylsuccinic acid, will compete with the substrate for binding to the active site of the enzyme, leading to a decrease in the rate of substrate hydrolysis. The inhibition constant (Ki) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations.

Materials and Reagents

-

Carboxypeptidase A (from bovine pancreas)

-

Hippuryl-L-phenylalanine (substrate)

-

This compound and (R)-2-benzylsuccinic acid (inhibitors)

-

Tris-HCl buffer (e.g., 25 mM, pH 7.5)

-

Sodium chloride (e.g., 500 mM)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 254 nm

-

Quartz cuvettes or 96-well microplates

Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of the Tris-HCl buffer containing NaCl.

-

Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the buffer.

-

Prepare stock solutions of the (S) and (R) enantiomers of 2-benzylsuccinic acid in the buffer.

-

Prepare a stock solution of carboxypeptidase A in a suitable diluent (e.g., 1.0 M NaCl solution).

-

-

Assay Setup:

-

In a cuvette or microplate well, combine the buffer, substrate solution, and inhibitor solution at desired concentrations.

-

Include control reactions with no inhibitor.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a specific amount of the carboxypeptidase A solution to the mixture.

-

-

Data Acquisition:

-

Immediately monitor the increase in absorbance at 254 nm over time. This change in absorbance is due to the cleavage of the peptide bond in the substrate.

-

Record the initial linear rate of the reaction (ΔA/min).

-

-

Data Analysis:

-

Calculate the reaction velocity for each substrate and inhibitor concentration.

-

Determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor.

-

Use a suitable plot (e.g., Lineweaver-Burk or non-linear regression) to determine the type of inhibition and the inhibition constant (Ki) for each enantiomer.

-

Visualizations

Signaling and Mechanistic Pathways

The following diagrams illustrate the known interactions and mechanisms of action for 2-benzylsuccinic acid enantiomers and their target enzymes.

Experimental Workflow

The following diagram outlines the general workflow for determining the inhibitory activity of a compound against an enzyme.

Conclusion

The enantiomers of 2-benzylsuccinic acid exhibit pronounced stereoselectivity in their biological activity, particularly in the inhibition of carboxypeptidase A. The (R)-enantiomer is a significantly more potent inhibitor than the (S)-enantiomer, a critical finding for the development of targeted therapeutics. Furthermore, 2-benzylsuccinic acid has been shown to inhibit the cytosolic carboxypeptidase Nna1, which is implicated in neuronal function through the regulation of protein trafficking. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of these and other enzyme inhibitors, while the pathway diagrams offer a visual representation of their mechanisms of action. This in-depth understanding is essential for advancing research in enzymology and pharmacology.

References

(S)-2-Benzylsuccinic Acid: A Chiral Cornerstone for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzylsuccinic acid, a meticulously defined chiral building block, stands as a pivotal intermediate in the asymmetric synthesis of a multitude of pharmacologically active molecules. Its stereospecific structure is instrumental in the development of potent enzyme inhibitors and other therapeutics where enantiomeric purity is paramount for efficacy and safety. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in targeted drug action.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1] Its defined stereochemistry is a key attribute, influencing its interaction with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Melting Point | 164.0 to 168.0 °C | [2] |

| Boiling Point | 331.4±22.0 °C (Predicted) | [2] |

| Density | 1.290±0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 3972-36-9 | [1] |

Synthesis of this compound

The enantiomerically pure form of 2-benzylsuccinic acid is most commonly obtained through the resolution of a racemic mixture. One established method involves the use of a chiral resolving agent, such as (R)-α-phenylethylamine.

Experimental Protocol: Resolution of Racemic 2-Benzylsuccinic Acid

This protocol is adapted from the principles of diastereomeric salt formation and separation.

Materials:

-

Racemic 2-benzylsuccinic acid

-

(R)-α-phenylethylamine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (reflux condenser, separatory funnel, filtration apparatus)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 2-benzylsuccinic acid in hot ethanol.

-

Add an equimolar amount of (R)-α-phenylethylamine to the solution.

-

Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt, this compound-(R)-α-phenylethylammonium salt.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

-

Liberation of this compound:

-

Suspend the collected diastereomeric salt in water.

-

Add an excess of hydrochloric acid (e.g., 2N HCl) to the suspension with stirring until the pH is acidic (pH 1-2).

-

The free this compound will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual salts.

-

-

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot water or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

An alternative patented method describes the racemization of the undesired (R)-enantiomer in an alkaline solution containing EDTA, followed by resolution to increase the overall yield of the (S)-enantiomer.[3]

Applications in Asymmetric Synthesis

This compound is a valuable precursor in the synthesis of various chiral molecules, most notably the anti-diabetic drug mitiglinide.[4]

Synthesis of Mitiglinide Intermediate

The synthesis of mitiglinide involves the reaction of this compound with cis-(+)-2-phenylamino-cyclohexanol. The following is a generalized experimental workflow.

References

- 1. Carboxypeptidase_A [collab.its.virginia.edu]

- 2. EP0967204A1 - Process for producing benzylsuccinic acid derivatives - Google Patents [patents.google.com]

- 3. Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Benzylsuccinic acid | Carboxypeptidase | TargetMol [targetmol.com]

An In-depth Technical Guide on (S)-2-Benzylsuccinic Acid: Discovery, Synthesis, and Biological Significance

(S)-2-Benzylsuccinic acid , a chiral dicarboxylic acid, has emerged as a molecule of significant interest within the realms of medicinal chemistry and drug development. Its importance stems from its potent and stereospecific inhibition of certain metalloenzymes and its role as a key building block in the synthesis of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and therapeutic relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Significance

The scientific journey of this compound is intrinsically linked to the study of carboxypeptidase A (CPA), a zinc-containing metalloenzyme crucial for the digestion of proteins. Early research identified 2-benzylsuccinic acid as a powerful competitive inhibitor of CPA.[1] This inhibitory activity is stereospecific, with the (R)-enantiomer generally exhibiting stronger inhibition of CPA than the (S)-enantiomer.[2] The discovery highlighted the potential of succinic acid derivatives as scaffolds for designing potent enzyme inhibitors by mimicking the tetrahedral transition state of peptide hydrolysis and chelating the active site zinc ion.[1]

While the (R)-enantiomer was identified as a potent CPA inhibitor, the (S)-enantiomer, this compound, gained significant prominence as a crucial chiral synthon for the synthesis of the anti-diabetic drug, Mitiglinide.[3] This application underscores the importance of stereochemistry in drug design and the versatile utility of the benzylsuccinic acid core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [4] |

| Molecular Weight | 208.21 g/mol | [4] |

| CAS Number | 3972-36-9 | |

| Appearance | Solid | [4] |

| Boiling Point | 331.4°C | |

| Solubility | Soluble in DMSO | [1] |

Synthesis of this compound

The stereospecific synthesis of this compound is a critical step in its utilization for pharmaceutical applications. Various synthetic strategies have been developed, often involving asymmetric synthesis or chiral resolution of a racemic mixture. Below is a representative experimental protocol for its preparation.

Experimental Protocol: Synthesis of this compound via Asymmetric Synthesis

This protocol is a generalized representation based on common organic synthesis methodologies.

-

Starting Materials: Diethyl succinate, benzaldehyde, a chiral auxiliary (e.g., a chiral amine or phosphine ligand), a suitable base (e.g., sodium ethoxide), and a hydrogenation catalyst (e.g., Palladium on carbon).

-

Step 1: Condensation Reaction:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl succinate and benzaldehyde in a suitable anhydrous solvent (e.g., ethanol).

-

Add a stoichiometric amount of a base, such as sodium ethoxide, to catalyze the Stobbe condensation.

-

The reaction mixture is stirred at room temperature or gentle heat until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

-

Step 2: Hydrolysis:

-

The resulting diethyl benzylidenesuccinate is hydrolyzed using an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) with heating to yield the corresponding dicarboxylic acid.

-

Acidification of the reaction mixture with a mineral acid (e.g., hydrochloric acid) precipitates the benzylidenesuccinic acid.

-

-

Step 3: Asymmetric Hydrogenation:

-

The benzylidenesuccinic acid is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

A chiral catalyst, formed in situ from a rhodium or ruthenium precursor and a chiral phosphine ligand (e.g., BINAP), is added to the solution.

-

The mixture is then subjected to hydrogenation with hydrogen gas in a pressure vessel. The chiral catalyst directs the hydrogenation to stereoselectively produce this compound.

-

-

Step 4: Purification:

-

After the reaction, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high enantiomeric purity.

-

-

Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to confirm its structure and enantiomeric excess.

Biological Significance and Mechanism of Action

The biological significance of this compound is primarily manifested through its role as a precursor to the anti-diabetic drug Mitiglinide and its inhibitory effects on specific enzymes.

While the (R)-enantiomer of benzylsuccinic acid is a more potent inhibitor of carboxypeptidase A, the (S)-enantiomer also exhibits inhibitory activity. A study on the closely related compound, 2-benzyl-2-methylsuccinic acid, provides insight into the stereospecificity of this interaction.

| Compound | Kᵢ (µM) | Reference |

| (R)-2-benzyl-2-methylsuccinic acid | 0.15 | [2] |

| (S)-2-benzyl-2-methylsuccinic acid | 17 | [2] |

| Racemic 2-benzyl-2-methylsuccinic acid | 0.28 | [2] |

Experimental Protocol: Determination of Kᵢ for Carboxypeptidase A Inhibition

The following is a generalized protocol for determining the inhibition constant (Kᵢ) of a compound against carboxypeptidase A using a microplate-based assay.[1]

-

Materials:

-

Bovine pancreatic carboxypeptidase A (CPA)

-

Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (or other suitable chromogenic substrate)

-

Inhibitor: this compound

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of CPA in the assay buffer.

-

Prepare serial dilutions of the substrate and the inhibitor (this compound) in the assay buffer.

-

In the wells of the microplate, add a fixed concentration of CPA.

-

Add varying concentrations of the substrate to different wells.

-

For the inhibition assay, add varying concentrations of this compound to the wells containing the enzyme and substrate. Include control wells with no inhibitor.

-

Initiate the enzymatic reaction and monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the initial velocities against the substrate concentration to generate Michaelis-Menten plots in the absence and presence of the inhibitor.

-

Use non-linear regression analysis or Lineweaver-Burk plots to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

-

The inhibition constant (Kᵢ) can be determined by analyzing the effect of the inhibitor concentration on the apparent Kₘ and Vₘₐₓ, depending on the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

This compound is a key chiral intermediate in the synthesis of Mitiglinide, a rapid-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[5] The mechanism of action of Mitiglinide involves the regulation of insulin secretion from pancreatic β-cells.

Mitiglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.[5] This binding event leads to the closure of these channels, which in turn causes depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing secretory granules, leading to a rapid release of insulin into the bloodstream.[5] This mechanism is particularly effective in controlling postprandial hyperglycemia.

Conclusion

This compound is a molecule with significant and diverse applications in the field of drug discovery and development. Its initial discovery as a stereospecific inhibitor of carboxypeptidase A paved the way for a deeper understanding of enzyme-inhibitor interactions. More importantly, its role as a key chiral building block for the synthesis of the anti-diabetic drug Mitiglinide highlights its therapeutic relevance. The continued exploration of this compound and its derivatives may lead to the development of new therapeutic agents targeting a range of diseases. This technical guide provides a foundational understanding for researchers and scientists working with this important chiral molecule.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN102659562A - Synthesis method of mitiglinide calcium intermediate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

(S)-2-benzylsuccinic acid role in hypoglycemic drug synthesis

An In-depth Technical Guide on the Role of (S)-2-Benzylsuccinic Acid in Hypoglycemic Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral building block in the synthesis of a specific class of oral hypoglycemic agents, most notably Mitiglinide. Its stereochemically defined structure is fundamental to the pharmacological efficacy of the resulting drug. This technical guide elucidates the critical role of this compound, providing a comprehensive overview of its application in the synthesis of Mitiglinide, the drug's mechanism of action, detailed experimental protocols, and relevant quantitative data.

Introduction: The Significance of this compound

This compound is a dicarboxylic acid derivative featuring a chiral center. This specific stereoisomer serves as a key intermediate in the synthesis of Mitiglinide, a short-acting insulin secretagogue belonging to the meglitinide class of antidiabetic drugs.[1] Mitiglinide is utilized for the management of type 2 diabetes mellitus, particularly for controlling postprandial hyperglycemia.[2][3] The precise stereochemistry of this compound is paramount, as it directly translates to the final drug's ability to selectively bind to its target receptor on pancreatic β-cells.[4][5]

Synthesis of the Chiral Intermediate: this compound

The industrial production of Mitiglinide necessitates an efficient and scalable method for obtaining the enantiomerically pure this compound. The common strategy involves the synthesis of a racemic mixture of 2-benzylsuccinic acid, followed by chiral resolution.

Synthesis of Racemic 2-Benzylsuccinic Acid

A common method for synthesizing the racemic acid involves the alkylation of a succinate diester, followed by hydrolysis.

Experimental Protocol:

-

Alkylation: Diethyl succinate is treated with a base, such as sodium ethoxide, to form an enolate. This is followed by reaction with benzyl chloride or benzyl bromide to introduce the benzyl group at the α-position.[6]

-

Hydrolysis: The resulting diethyl 2-benzylsuccinate is hydrolyzed using a strong base, like sodium hydroxide, followed by acidification with a strong acid (e.g., concentrated hydrochloric acid) to yield racemic 2-benzylsuccinic acid as a solid.[6]

-

Purification: The crude product is filtered and washed with purified water until neutral to afford the final product.[6]

Chiral Resolution of (±)-2-Benzylsuccinic Acid

The separation of the racemic mixture is a critical step to isolate the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)-α-phenylethylamine.

Experimental Protocol:

-

Diastereomeric Salt Formation: Racemic 2-benzylsuccinic acid is dissolved in a suitable solvent (e.g., ethanol) and treated with (R)-α-phenylethylamine. The mixture is heated to ensure complete dissolution and then allowed to cool.[7]

-

Selective Crystallization: The salt formed between this compound and (R)-α-phenylethylamine is typically less soluble and crystallizes out of the solution preferentially.

-

Isolation and Liberation of the (S)-Acid: The crystals are collected by filtration. The purified diastereomeric salt is then treated with a base (e.g., potassium hydroxide) to remove the chiral amine (which can be recovered). The resulting aqueous solution of the potassium salt of this compound is then acidified to precipitate the pure this compound.[7]

-

Racemization of the (R)-Enantiomer: The mother liquor, enriched with the (R)-enantiomer, can be processed to racemize the (R)-2-benzylsuccinic acid, allowing it to be recycled back into the resolution process, thereby improving the overall process economy.[7]

Quantitative Data for this compound Synthesis

The following table summarizes typical yields and purity metrics for the synthesis and resolution of 2-benzylsuccinic acid based on patent literature.

| Step | Product | Typical Yield | Purity / Enantiomeric Excess (ee) | Reference |

| Synthesis | Racemic 2-benzylsuccinic acid | 74 - 82% | 98.6 - 99.2% | [6] |

| Resolution & Racemization | This compound | ~41% (total recovery) | Purity: 99.8%, ee: 99.6% | [7] |

Synthesis of Mitiglinide from this compound

This compound serves as the core scaffold onto which the rest of the Mitiglinide molecule is constructed. The synthesis involves the activation of one of the carboxylic acid groups, followed by amidation.

Synthetic Workflow

The overall process can be visualized as follows:

Caption: Synthetic workflow from this compound to Mitiglinide.

Experimental Protocols

Step 1: Formation of (S)-2-Benzylsuccinic Anhydride

To selectively activate one carboxylic acid for amidation, this compound is first converted to its cyclic anhydride.[4]

-

Reaction: this compound is heated with a dehydrating agent, such as acetic anhydride.

-

Work-up: The excess acetic anhydride and acetic acid formed are removed under reduced pressure to yield the crude (S)-2-benzylsuccinic anhydride.

Step 2: Amidation

The anhydride is then reacted with cis-octahydro-2H-isoindole to form the amide bond.

-

Reaction: (S)-2-benzylsuccinic anhydride is dissolved in an appropriate solvent (e.g., toluene). cis-Octahydro-2H-isoindole is added to the solution. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and formation of the amide.

-

Isolation: After the reaction is complete, the solvent is removed, and the product, (S)-2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionic acid, is isolated.

Step 3: Formation of the Calcium Salt (Mitiglinide)

The active pharmaceutical ingredient is typically formulated as a calcium salt dihydrate for stability and bioavailability.

-

Salt Formation: The propionic acid from the previous step is dissolved in a solvent mixture like ethanol and water. A solution of sodium hydroxide is added to form the sodium salt.[8]

-

Precipitation: An aqueous solution of calcium chloride is then added dropwise to the solution of the sodium salt. This causes the less soluble calcium salt of the drug to precipitate.[8]

-

Purification: The precipitated crystals are collected by filtration, washed with aqueous ethanol, and dried to yield Mitiglinide calcium dihydrate.[8]

Quantitative Data for Mitiglinide Synthesis

The table below presents yield data for the final steps in Mitiglinide production.

| Step | Product | Typical Yield | Reference |

| Amidation and Salt Formation | Mitiglinide Calcium Dihydrate | 51 - 87% (from (S)-benzylsuccinic acid) | [8] |

Mechanism of Action of Mitiglinide

Mitiglinide exerts its hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells.[9] This action is mediated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel complex on the β-cell membrane.[4][10]

-

Binding to SUR1: Mitiglinide binds to the SUR1 subunit of the K-ATP channel.[10]

-

Channel Closure: This binding event closes the K-ATP channel, inhibiting the outward flow of potassium ions (K+).[2][11]

-

Membrane Depolarization: The reduction in K+ efflux leads to the depolarization of the β-cell membrane.[9]

-

Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs), causing an influx of extracellular calcium ions (Ca2+).[12]

-

Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis (release) of insulin into the bloodstream.[11][12]

This mechanism is characterized by a rapid onset and short duration of action, making Mitiglinide effective for controlling meal-related glucose spikes.[2][9]

Caption: Signaling pathway of Mitiglinide in pancreatic β-cells.

Structure-Activity Relationship (SAR)

The molecular structure of Mitiglinide, derived from this compound, is finely tuned for its biological activity.

-

The Succinic Acid Core: The dicarboxylic acid backbone provides the correct spacing and orientation for the other functional groups to interact with the SUR1 binding pocket.[11]

-

The Chiral Center: The (S)-configuration at the C2 position is critical. Studies on related compounds have shown that the stereochemistry at this position significantly impacts binding affinity and inhibitory potency.[5][13] The (R)-enantiomer is substantially less active.

-

The Benzyl Group: The benzyl moiety engages in hydrophobic interactions within the binding site on the SUR1 subunit, contributing to the overall binding affinity.[10]

-

The Isoindole Moiety: This bulky, lipophilic group also plays a crucial role in anchoring the molecule within the receptor's binding pocket.

Conclusion

This compound is not merely a starting material but a cornerstone in the synthesis of the hypoglycemic drug Mitiglinide. Its specific stereochemistry is the determinant of the final drug's pharmacological activity. The synthetic pathways, while involving classical chemical transformations, require precise control over stereochemistry, particularly during the resolution step. Understanding the synthesis of this key intermediate, its incorporation into the final drug, and the resulting mechanism of action provides a comprehensive picture of its indispensable role in the development of this important therapy for type 2 diabetes.

References

- 1. mdpi.com [mdpi.com]

- 2. [Pharmacological and clinical profile of mitiglinide calcium hydrate (Glufast), a new insulinotropic agent with rapid onset] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitiglinide: a novel agent for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and evaluation of 18F-labeled mitiglinide derivatives as positron emission tomography tracers for β-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102659562A - Synthesis method of mitiglinide calcium intermediate - Google Patents [patents.google.com]

- 7. CN105418401A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. EP0967204A1 - Process for producing benzylsuccinic acid derivatives - Google Patents [patents.google.com]

- 9. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]

- 10. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Benzylsuccinic Acid from L-Phenylalanine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-benzylsuccinic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is of significant interest. This document outlines a detailed methodology for the enantioselective synthesis of this compound starting from the readily available and inexpensive amino acid, L-phenylalanine. The synthetic strategy involves a three-step process: 1) diazotization of L-phenylalanine to yield (S)-2-hydroxy-3-phenylpropanoic acid with retention of configuration, 2) activation of the hydroxyl group via tosylation, and 3) a malonic ester synthesis to introduce the second carboxylic acid functionality, followed by hydrolysis and decarboxylation to afford the final product. This protocol provides a robust and stereocontrolled route to this compound.

Overall Synthetic Pathway

The enantioselective synthesis of this compound from L-phenylalanine is achieved through the following reaction sequence:

Caption: Overall synthetic route from L-phenylalanine to this compound.

Experimental Protocols

Step 1: Synthesis of (S)-2-Hydroxy-3-phenylpropanoic Acid

This procedure is adapted from a known method for the stereospecific conversion of L-phenylalanine.[1][2]

Materials:

-

L-Phenylalanine

-

1 M Sulfuric acid (H₂SO₄)

-

3 M Sodium nitrite (NaNO₂) solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask (50 mL)

-

Disposable pipette

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 1.65 g (10 mmol) of L-phenylalanine in 10 mL of 1 M H₂SO₄ with magnetic stirring at room temperature until the solution is homogeneous.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 5 mL of a 3.0 M NaNO₂ solution dropwise using a disposable pipette over approximately 45 minutes. Maintain the reaction temperature below 5 °C. The evolution of nitrogen gas (bubbling) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Cool the solution in an ice bath to maximize precipitation of the product.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of ice-cold water, and air dry.

Expected Yield and Purity: The expected yield of (S)-2-hydroxy-3-phenylpropanoic acid is typically high, around 90-95%. The enantiomeric excess is expected to be >99% as the reaction proceeds with retention of configuration.

| Compound | Molecular Weight ( g/mol ) | Starting Amount | Expected Yield (g) | Melting Point (°C) |

| L-Phenylalanine | 165.19 | 1.65 g | - | - |

| (S)-2-Hydroxy-3-phenylpropanoic acid | 166.17 | - | ~1.50 g | 123-125 |

Step 2: Synthesis of (S)-2-Tosyloxy-3-phenylpropanoic Acid

This protocol is a general method for the tosylation of a secondary alcohol.

Materials:

-

(S)-2-Hydroxy-3-phenylpropanoic acid

-

Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 1.50 g (9.0 mmol) of (S)-2-hydroxy-3-phenylpropanoic acid in 20 mL of pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add 1.88 g (9.9 mmol) of p-toluenesulfonyl chloride in portions, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture into 50 mL of ice-cold 1 M HCl and extract with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: The yield for tosylation reactions can vary but is generally in the range of 70-85%.

| Compound | Molecular Weight ( g/mol ) | Starting Amount | Expected Yield (g) |

| (S)-2-Hydroxy-3-phenylpropanoic acid | 166.17 | 1.50 g | - |

| (S)-2-Tosyloxy-3-phenylpropanoic acid | 320.35 | - | ~2.2 - 2.6 g |

Step 3: Synthesis of this compound via Malonic Ester Synthesis

This procedure outlines the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Materials:

-

(S)-2-Tosyloxy-3-phenylpropanoic acid

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Reflux apparatus

-

Separatory funnel

Procedure:

Part A: Alkylation

-

Prepare a solution of sodium ethoxide by dissolving 0.21 g (9.0 mmol) of sodium in 20 mL of absolute ethanol.

-

To this solution, add 1.44 g (9.0 mmol) of diethyl malonate dropwise at room temperature.

-